Heptadecadiene

Description

Structure

3D Structure

Properties

CAS No. |

54264-04-9 |

|---|---|

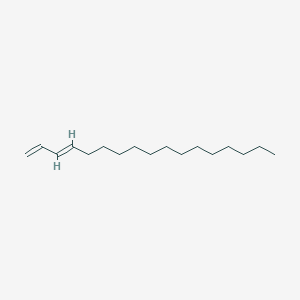

Molecular Formula |

C17H32 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(3E)-heptadeca-1,3-diene |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+ |

InChI Key |

PEUHBSAKNWEJHZ-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Natural Occurrence and Ecological Roles of Heptadecadiene Isomers

Distribution in Biological Systems

Heptadecadiene isomers are found in a variety of organisms, from invertebrates to plants and marine life. Their distribution highlights their diverse roles in different ecosystems.

Invertebrate Sources

This compound is notably present in several invertebrate species, particularly mites and insects.

Mites: (Z,Z)-6,9-Heptadecadiene is a widely distributed hydrocarbon among astigmatid mites. tandfonline.comresearchgate.net It is found in species such as Carpoglyphus lactis and Tortonia sp. researchgate.netoup.com Research has shown that in Carpoglyphus lactis, (Z,Z)-6,9-heptadecadiene is synthesized from linoleic acid. researchgate.netnih.gov Another mite, Sancassania sp. Sasagawa, also produces (Z,Z)-6,9-heptadecadiene. nih.gov The European house dust mite, Dermatophagoides pteronyssinus, releases (6Z,9Z)-6,9-heptadecadiene from both sexes. nih.gov

Insects: Various this compound isomers have been identified in insects, where they often function as pheromones. For instance, (Z)-1,8-heptadecadiene is a major male-specific compound in the carrion beetle Oxelytrum discicolle. nih.gov In the context of Lepidoptera, (Z,Z,Z)-3,6,9-heptadecatriene and (Z,Z)-(3R,4S)-3,4-epoxy-6,9-heptadecadiene have been identified as female-produced sex pheromone components of the blueberry spanworm, Itame argillacearia. researchgate.net

Plant and Fungal Occurrence

This compound and its derivatives are also found in the plant and fungal kingdoms.

Plants: Germinating safflower (Carthamus tinctorius L.) produces several unevenly numbered 1-alkenes, including 1,8-heptadecadiene and 1,8,11-heptadecatriene. nih.gov Falcarinol, or 1,9-heptadecadiene-4,6-diyn-3-ol, is a natural polyacetylene found in plants like carrots and other members of the Apiaceae family, as well as in English and Algerian ivy (Hedera helix, H. canariensis). ontosight.ainih.gov

Fungi: A study on the edible fungus Ramaria botrytis led to the isolation of a new ceramide, (2S,3S,4R,2E,4E)-2-(tetracosanoylamino)-10-methyl-heptadecadiene-1,3-diol. researchgate.net Additionally, pyrolysis of fungal melanins from Ochroconis spp. has been shown to produce this compound. mdpi.com

Marine and Microbial Environments

This compound isomers are present in marine and microbial settings, where they can influence ecological interactions.

Marine Environments: The marine brown macroalga Ascophyllum nodosum produces cis-3,11-heptadecadiene. mdpi.com Research on natural multi-species biofilms has identified 6,9-heptadecadiene as a chemical cue that induces larval attachment of the polychaete Hydroides elegans. int-res.comint-res.com These biofilms are complex communities of microorganisms. oup.comresearchgate.net

Microbial Environments: Engineered E. coli has been used for the microbial production of 1,10-heptadecadiene. nih.gov Furthermore, 6,9-heptadecadiene isolated from mixed bacterial biofilms has been shown to induce metamorphosis in Hydroides elegans. nsf.gov

Biological Functions and Chemosensory Ecology

The various isomers of this compound serve important biological functions, primarily as semiochemicals and as components of cuticular hydrocarbons.

Role as Semiochemicals

This compound isomers are crucial signaling molecules in the chemical communication of many organisms.

Pheromones and Signaling Molecules: In astigmatid mites, (Z,Z)-6,9-heptadecadiene functions as an alarm, sex, and/or aggregation pheromone. researchgate.net Specifically, it acts as an alarm pheromone in Tortonia sp. tandfonline.comoup.com In the carrion beetle Oxelytrum discicolle, (Z)-1,8-heptadecadiene is the major component of the male-produced sex pheromone. nih.govpherobase.com The blueberry spanworm, Itame argillacearia, uses a blend of (Z,Z)-(3R,4S)-3,4-epoxy-6,9-heptadecadiene and (Z,Z,Z)-3,6,9-heptadecatriene as its sex pheromone. researchgate.net In the European house dust mite, Dermatophagoides pteronyssinus, (Z)-8-heptadecene is considered a potential sexual pheromone, while (6Z,9Z)-6,9-heptadecadiene is also released. nih.gov

Cuticular Hydrocarbons and Physiological Adaptations

This compound is also a component of the cuticular wax that covers the body surface of many invertebrates.

Cuticular Hydrocarbons: The cuticular wax, composed mainly of higher hydrocarbons, is essential for preventing water loss, providing UV resistance, and protecting against bacterial infections. tandfonline.com In astigmatid mites, hydrocarbons like (Z,Z)-6,9-heptadecadiene are released from opisthonotal glands along with other compounds that act as pheromones. tandfonline.comoup.com These hydrocarbons may also serve as solvents to control the evaporation rate of more volatile semiochemicals. tandfonline.com

Data Tables

Table 1: Occurrence of this compound Isomers in Invertebrates

| Isomer | Species | Role | References |

|---|---|---|---|

| (Z,Z)-6,9-Heptadecadiene | Astigmatid mites (Carpoglyphus lactis, Tortonia sp., Sancassania sp. Sasagawa) | Alarm, sex, and/or aggregation pheromone | tandfonline.comresearchgate.netoup.comnih.gov |

| (6Z,9Z)-6,9-Heptadecadiene | Dermatophagoides pteronyssinus (European house dust mite) | Released by both sexes | nih.gov |

| (Z)-1,8-Heptadecadiene | Oxelytrum discicolle (Carrion beetle) | Major component of male-produced sex pheromone | nih.gov |

| (Z,Z,Z)-3,6,9-Heptadecatriene | Itame argillacearia (Blueberry spanworm) | Female-produced sex pheromone component | researchgate.net |

| (Z,Z)-(3R,4S)-3,4-Epoxy-6,9-heptadecadiene | Itame argillacearia (Blueberry spanworm) | Female-produced sex pheromone component | researchgate.net |

Table 2: Occurrence of this compound in Other Biological Systems

| Isomer/Derivative | Source Organism | Biological Context | References |

|---|---|---|---|

| 1,8-Heptadecadiene | Carthamus tinctorius (Safflower) | Produced during germination | nih.gov |

| 1,8,11-Heptadecatriene | Carthamus tinctorius (Safflower) | Produced during germination | nih.gov |

| 1,9-Heptadecadiene-4,6-diyn-3-ol (Falcarinol) | Carrots, Hedera helix (Ivy) | Natural polyacetylene | ontosight.ainih.gov |

| (2S,3S,4R,2E,4E)-2-(tetracosanoylamino)-10-methyl-heptadecadiene-1,3-diol | Ramaria botrytis (Fungus) | Ceramide | researchgate.net |

| This compound | Ochroconis spp. (Fungus) | Pyrolysis product of fungal melanin | mdpi.com |

| cis-3,11-Heptadecadiene | Ascophyllum nodosum (Marine macroalga) | Produced by the alga | mdpi.com |

| 6,9-Heptadecadiene | Natural multi-species biofilms | Induces larval attachment of Hydroides elegans | int-res.comint-res.com |

| 1,10-Heptadecadiene | Engineered E. coli | Microbial production | nih.gov |

Influence on Larval Settlement and Attachment

This compound isomers, particularly (6,9)-heptadecadiene, have been identified as significant chemical cues that influence the settlement and attachment of marine invertebrate larvae. int-res.comint-res.com These compounds are often found in natural multispecies biofilms, which serve as a critical indicator for larvae seeking a suitable habitat for their transition to a benthic, or bottom-dwelling, lifestyle. int-res.comnsf.gov The presence of specific chemical signals like this compound helps larvae identify favorable environments for survival and growth. oup.comgeomar.de

Research has demonstrated that the larval stages of many sessile marine invertebrates, such as polychaetes and barnacles, rely on these chemical cues to initiate metamorphosis. nsf.gov Bioassay-guided fractionation of extracts from natural marine biofilms has successfully isolated and identified (6,9)-heptadecadiene as a key inductive compound. int-res.comint-res.com In a notable study, natural biofilms were developed in the field and their chemical components were extracted and tested for their effect on the larvae of the polychaete Hydroides elegans. int-res.com This research identified (6,9)-heptadecadiene, alongside 12-octadecenoic acid, as one of the first fully characterized chemical cues from natural biofilms to induce larval attachment in marine invertebrates. int-res.comint-res.com

The process involves the planktonic larvae exploring surfaces for specific molecular signals before committing to settlement. geomar.de The hydrocarbon (6,9)-heptadecadiene was shown to induce larval settlement in Hydroides elegans to a degree comparable to that of the natural biofilms from which it was isolated. nsf.govescholarship.org This finding highlights the crucial ecological role of this specific isomer in mediating the interactions between microbial communities and settling invertebrate larvae. oup.comoup.com While some bacterial biofilms can inhibit barnacle attachment, the chemical cues within them, including (6,9)-heptadecadiene, are recognized as important factors that guide larvae to appropriate habitats. oup.comoup.com

Table 1: Research Findings on (6,9)-Heptadecadiene and Larval Attachment of Hydroides elegans

| Research Focus | Organism | Source of Compound | Identified Compound | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Characterization of Inductive Cues | Polychaete (Hydroides elegans) | Natural Marine Biofilm | (6,9)-Heptadecadiene | Identified as one of the first chemical cues from natural biofilms that induces larval attachment. | int-res.comint-res.com |

Contributions to Plant Defense Mechanisms

This compound isomers are among the diverse volatile organic compounds (VOCs) and secondary metabolites produced by some plant and lichen species, where they can contribute to defense mechanisms. researchgate.netscielo.org.pe Plants and lichens produce a vast array of secondary metabolites that are not essential for primary growth and development but are crucial for surviving environmental challenges, including herbivory and competition from other plants (allelopathy). nih.govmdpi.com

The presence of specific this compound isomers has been documented in various lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi. researchgate.netgerli.com A study analyzing the hydrocarbon content of eight lichen species in Japan found that those containing green algal photobionts were distinguished by the presence of 1,8-heptadecadiene and 6,9-heptadecadiene. researchgate.netgerli.com In some of these lichens, 1,8-heptadecadiene constituted over 90% of the total alkenes, suggesting a significant biological role. researchgate.net

These compounds can function as allelochemicals, which are metabolites released by an organism that affect the growth, survival, or reproduction of other organisms. mdpi.commdpi-res.com While direct studies detailing the specific defensive actions of this compound against particular herbivores or competing plants are still emerging, its classification among defensive secondary metabolites points to its role in the plant's chemical arsenal. nih.govresearchgate.net The production of such hydrocarbons can deter feeding by herbivores or inhibit the germination and growth of nearby competing plants. mdpi.comresearchgate.net The release of these volatile compounds is a key component of both direct and indirect plant defense strategies. scielo.org.pe

Table 2: Occurrence of this compound Isomers in Japanese Lichen Species

| Lichen Species | Photobiont Type | Major this compound Isomers Detected | Reference(s) |

|---|---|---|---|

| Usnea rubrotincta | Green Alga | 1,8-Heptadecadiene | researchgate.net |

| Cladonia cryptochlorophaea | Green Alga | 6,9-Heptadecadiene | researchgate.net |

| Lichens (unspecified, 4 species) | Green Alga | 1,8-Heptadecadiene | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (1,8)-Heptadecadiene |

| (6,9)-Heptadecadiene |

| 12-Octadecenoic acid |

| Allelochemicals |

| Alkenes |

| This compound |

| Hydrocarbons |

| Secondary Metabolites |

Biosynthetic Pathways and Enzymatic Mechanisms of Heptadecadiene

De Novo Fatty Acid and Precursor Biosynthesis

The journey to heptadecadiene begins with the fundamental process of de novo fatty acid synthesis. This pathway constructs fatty acids from simpler precursor molecules, primarily acetyl-CoA, which is derived from the metabolism of carbohydrates like glucose. researchgate.netyoutube.com In this process, acetyl-CoA is first carboxylated to form malonyl-CoA. youtube.comlibretexts.org The fatty acid synthase (FAS) complex then orchestrates a repeating series of reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. youtube.comslideshare.net

Through this iterative process, saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0) are produced. aocs.org These serve as the foundational molecules for more complex fatty acids. A critical precursor for many unsaturated fatty acids, including the direct precursor to certain this compound isomers, is oleic acid (C18:1Δ9). researchgate.net Oleic acid is synthesized from stearic acid by the action of a Δ9-desaturase enzyme, which introduces a double bond at the ninth carbon position. qut.edu.au

In some organisms, particularly certain mites, the biosynthesis of linoleic acid (C18:2Δ9,12) from oleic acid is a key step. researchgate.netresearchgate.net This conversion is catalyzed by a Δ12-desaturase, an enzyme once thought to be absent in animals but now known to exist in some invertebrates. researchgate.netbiologists.com Isotopic labeling studies with the mite Carpoglyphus lactis have demonstrated that it can synthesize linoleic acid de novo from glucose-derived acetyl-CoA. nih.gov This linoleic acid is then utilized as the direct precursor for the synthesis of (Z,Z)-6,9-heptadecadiene. nih.govresearchgate.net

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| Acetyl-CoA | C2H3O-S-CoA | Primary building block for de novo fatty acid synthesis. researchgate.netyoutube.com |

| Malonyl-CoA | C3H3O3-S-CoA | Donates two-carbon units for fatty acid chain elongation. youtube.comlibretexts.org |

| Palmitic Acid | C16H32O2 | A common product of de novo fatty acid synthesis. aocs.org |

| Stearic Acid | C18H36O2 | Precursor to oleic acid. aocs.org |

| Oleic Acid | C18H34O2 | A key monounsaturated fatty acid precursor. researchgate.net |

Carbon Chain Elongation and Desaturation Processes

The biosynthesis of the specific fatty acid precursors for this compound often requires further modification of the initial products of de novo synthesis. These modifications primarily involve carbon chain elongation and desaturation.

Carbon Chain Elongation: While the primary fatty acid synthase system typically produces palmitic (C16) and stearic (C18) acids, some pathways may require longer chains. Elongase enzyme systems, located in the endoplasmic reticulum and mitochondria, can add two-carbon units to existing fatty acyl-CoAs. qut.edu.aunih.gov This process is crucial for generating the variety of fatty acid chain lengths observed in nature.

Desaturation: The introduction of double bonds into the fatty acid chain is a critical step catalyzed by desaturase enzymes. qut.edu.au These enzymes exhibit high specificity for the position at which they introduce the double bond. utah.edu As mentioned, Δ9-desaturase converts stearic acid to oleic acid. qut.edu.au The subsequent conversion of oleic acid to linoleic acid by Δ12-desaturase is a pivotal step in the pathway leading to (Z,Z)-6,9-heptadecadiene in certain species. researchgate.netresearchgate.net The pattern of desaturation is crucial as it dictates the position of the double bonds in the final this compound molecule. nih.gov

Hydrocarbon Formation Mechanisms

The final stage in this compound biosynthesis is the conversion of a fatty acid-derived precursor into a hydrocarbon. This is achieved by removing the carboxyl group from the fatty acid. Organisms have evolved several distinct enzymatic mechanisms to accomplish this transformation.

Reductive Decarbonylation Pathways (Plants, Algae, Cyanobacteria)

In many plants, algae, and cyanobacteria, hydrocarbon formation proceeds through a reductive pathway. tandfonline.comtandfonline.com This process typically involves two main steps:

Reduction to an Aldehyde: The fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) is first reduced to a fatty aldehyde. This reaction is catalyzed by a fatty acyl-CoA/ACP reductase and requires a reducing coenzyme like NADPH. plos.orgnih.gov

Decarbonylation/Deformylation: The resulting aldehyde is then converted to an alkane or alkene of one carbon shorter. tandfonline.comnih.gov

In plants and some algae, an aldehyde decarbonylase catalyzes the release of carbon monoxide (CO). tandfonline.comacs.org

In cyanobacteria, a distinct enzyme, an aldehyde-deformylating oxygenase (ADO), catalyzes the cleavage of the aldehyde to produce a hydrocarbon and formate (B1220265) (HCOO⁻). tandfonline.complos.orgnih.gov This reaction is oxygen-dependent. plos.org

Cytochrome P450-Mediated Transformations (Insects)

Insects employ a different strategy that relies on the versatile cytochrome P450 (CYP) enzyme family. tandfonline.com Specifically, enzymes from the CYP4G subfamily are known to be oxidative decarbonylases. tandfonline.comnih.gov These enzymes catalyze the conversion of long-chain fatty aldehydes directly into hydrocarbons and carbon dioxide (CO₂). tandfonline.comtandfonline.com This is a crucial step in the production of cuticular hydrocarbons, which play vital roles in preventing desiccation and in chemical communication. nih.gov The reaction is an oxidative process and is a hallmark of insect hydrocarbon biosynthesis. tandfonline.com

Coenzyme-Independent Decarboxylase Activity (Mites)

Research on astigmatid mites has revealed a unique hydrocarbon formation mechanism for (Z,Z)-6,9-heptadecadiene. tandfonline.comtandfonline.com Studies using crude enzyme solutions from these mites have shown that they can convert linoleyl aldehyde into (Z,Z)-6,9-heptadecadiene. tandfonline.comresearchgate.net A key finding is that this conversion does not require coenzymes such as NADPH or NADH, which are essential for the pathways found in insects, plants, and cyanobacteria. tandfonline.comtandfonline.com This suggests the existence of a novel, mite-specific decarbonylase enzyme that operates through a distinct, coenzyme-independent mechanism. tandfonline.comnih.govnih.gov

Table 2: Comparison of Hydrocarbon Formation Mechanisms

| Pathway | Organism Group | Key Enzyme(s) | Precursor | Byproduct | Coenzyme Requirement |

|---|---|---|---|---|---|

| Reductive Decarbonylation | Plants, Algae | Fatty Acyl-CoA Reductase, Aldehyde Decarbonylase | Fatty Aldehyde | CO | NADPH tandfonline.comtandfonline.comacs.org |

| Reductive Deformylation | Cyanobacteria | Fatty Acyl-ACP Reductase, Aldehyde-Deformylating Oxygenase (ADO) | Fatty Aldehyde | HCOO⁻ | NADPH tandfonline.complos.orgnih.gov |

| Oxidative Decarbonylation | Insects | Cytochrome P450 (CYP4G) | Fatty Aldehyde | CO₂ | NADPH tandfonline.comtandfonline.com |

Terminal Olefin Biosynthesis Pathways

Terminal olefins, or 1-alkenes, are hydrocarbons with a double bond at the first carbon position. While many this compound isomers have internal double bonds, the formation of terminal olefins represents another important hydrocarbon biosynthetic pathway.

In some bacteria, a novel cytochrome P450 enzyme, named OleT, has been identified that can directly decarboxylate free fatty acids to produce terminal olefins. rhhz.netgsartor.orgasm.orgasm.org This enzyme is notable because it acts on the fatty acid itself, not the aldehyde, and performs a decarboxylation rather than a decarbonylation. Heterologous expression of OleT in E. coli has resulted in the production of 1-pentadecene (B78149) and 1,10-heptadecadiene. rhhz.netgsartor.org

Another pathway for terminal olefin synthesis is found in certain cyanobacteria and involves a large, multi-domain polyketide synthase (PKS)-like enzyme known as olefin synthase (OLS). plos.orgnih.gov This pathway involves the elongation of a fatty acid substrate followed by a decarboxylation step to form the terminal alkene. plos.org

In some higher plants, such as safflower (Carthamus tinctorius), 1-alkenes like 1,8-heptadecadiene are formed via a proposed mechanism that involves the loss of carbon dioxide and a hydrogen atom from the C-3 position of the precursor fatty acid. nih.gov This process suggests a direct fragmentation of the fatty acid to yield the terminal alkene. nih.gov

Fatty Acid Decarboxylase Enzymes (e.g., OleTJE)

Biosynthesis of this compound-Derived Formates and Related Compounds

In some organisms, particularly astigmatid mites, heptadecadienes are found alongside structurally related aliphatic formates, such as (Z,Z)-8,11-heptadecadienyl formate. tandfonline.comtandfonline.commdpi.comnih.gov This co-occurrence suggests a branched biosynthetic pathway originating from a common precursor. researchgate.netescholarship.org

The biosynthesis of C17 formates like (Z,Z)-8,11-heptadecadienyl formate is thought to originate from C18 fatty acids, specifically linoleic acid. mdpi.comescholarship.org This conversion necessitates a chain-shortening event where one carbon atom is removed. The prevailing hypothesis for this transformation is a biological Baeyer-Villiger oxidation. researchgate.netescholarship.orgpnas.orgpnas.org

In this proposed mechanism, a fatty acid (e.g., linoleic acid) is first reduced to its corresponding aldehyde (linoleyl aldehyde). researchgate.netescholarship.org This aldehyde serves as a critical branch point. It can either be decarbonylated to produce the C17 hydrocarbon ((Z,Z)-6,9-heptadecadiene) or undergo oxidation by a putative Baeyer-Villiger monooxygenase. researchgate.netescholarship.orgpnas.org This oxidation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon of the aliphatic chain, yielding the C17 formate ester. pnas.orgpnas.org This represents a novel chain-shortening and esterification mechanism in biological systems. mdpi.comnih.gov

Experimental evidence strongly supports the proposed biosynthetic links between fatty acids, heptadecadienes, and their corresponding formates. Isotope-labeling studies in the astigmatid mite Carpoglyphus lactis have demonstrated that (Z,Z)-6,9-heptadecadiene is synthesized from linoleic acid. pnas.orgresearchgate.net

Further enzymatic assays have provided direct confirmation of a key step in this pathway. tandfonline.comnih.gov Using a crude enzyme solution prepared from astigmatid mites, researchers successfully demonstrated the conversion of linoleyl aldehyde (LAld) into (Z,Z)-6,9-heptadecadiene. tandfonline.comtandfonline.comnih.govoup.com The identity of the product was confirmed by mass spectrometry using a ¹³C-labeled linoleyl aldehyde substrate, which resulted in a correspondingly labeled ¹³C-heptadecadiene product. tandfonline.comnih.gov

A significant finding from these studies is that the decarbonylase activity in mites appears to be coenzyme-independent. tandfonline.comtandfonline.comnih.gov Unlike similar enzymes in insects, plants, and cyanobacteria that require coenzymes like NADPH or NADH, the mite-derived enzyme preparation catalyzed the conversion of the aldehyde to the hydrocarbon without the addition of such cofactors. tandfonline.comnih.govresearchgate.net This suggests a mite-specific enzymatic mechanism for hydrocarbon biosynthesis. nih.gov

Synthetic Methodologies for Heptadecadiene and Its Analogs

Conventional Organic Synthesis Approaches

Traditional organic synthesis provides a robust toolbox for the construction of heptadecadiene and its derivatives. These methods often involve the sequential formation of carbon-carbon bonds and the introduction of functional groups, offering control over the molecular architecture.

Alkene Dimerization and Oligomerization Strategies

The dimerization and oligomerization of smaller alkenes and alkynes represent a direct and atom-economical approach to building the carbon backbone of molecules like this compound. wiley-vch.demdpi.com These reactions, often catalyzed by transition metal complexes, allow for the coupling of simple starting materials to form longer chains. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the chemo-, regio-, and stereoselectivity of the process. mdpi.com For instance, different catalyst systems can favor the formation of linear or branched products, and can influence the position and geometry of the resulting double bonds. wiley-vch.de While not exclusively documented for this compound, the principles of alkene and alkyne dimerization provide a foundational strategy for synthesizing such long-chain hydrocarbons. wiley-vch.demdpi.com

The following table provides examples of catalyst systems used in alkene and alkyne dimerization, which are relevant to the synthesis of long-chain dienes.

| Catalyst System | Reactants | Product Type | Reference |

| [Rh(cod)Cl]2/dppf | N-protected propargylamines | gem-enynes | wiley-vch.de |

| Ln[N(SiMe3)2]3 / amine | Terminal alkynes | (Z)-head-to-head enynes or head-to-tail dimers | wiley-vch.de |

| Zirconium complexes / Et2AlCl | α-Olefins | Linear α,ω-dienes | mdpi.com |

Stereoselective Alkene Synthesis (e.g., Wittig Reactions, Alkyne Coupling with Controlled Hydrogenation)

Achieving specific stereochemistry (E/Z configuration) in the double bonds of this compound is often critical for its biological activity or desired material properties. The Wittig reaction is a cornerstone of stereoselective alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. numberanalytics.com The nature of the ylide, the substrate, and the reaction conditions all influence the stereochemical outcome. numberanalytics.comharvard.edu For example, stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. tubitak.gov.tr Modifications to the standard Wittig protocol, such as the Schlosser modification, can provide enhanced control over stereoselectivity. harvard.edu

Another powerful strategy for stereocontrolled alkene synthesis involves the partial hydrogenation of alkynes. masterorganicchemistry.comlibretexts.org Using specific catalysts, an alkyne can be selectively reduced to either a cis- or trans-alkene. For instance, Lindlar's catalyst is famously used for the syn-hydrogenation of alkynes to yield cis-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) accomplish anti-hydrogenation to give trans-alkenes. masterorganicchemistry.comlibretexts.org Chromium-catalyzed systems have also been developed for both E- and Z-selective alkyne hydrogenation, where the stereochemical outcome is controlled by the choice of carbene ligand. researchgate.netnih.gov

A convergent synthetic strategy has successfully utilized these principles, incorporating a Wittig-type reaction to produce a mixture of (Z)-1,8-heptadecadiene and 1-heptadecene. researchgate.net

Multi-Step Conversions and Derivatization

The synthesis of complex this compound analogs often requires multi-step reaction sequences. libretexts.orglibretexts.org These synthetic routes may involve the piecing together of smaller molecular fragments and subsequent functional group interconversions to arrive at the final target molecule. accessscience.com For example, the synthesis of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol, a complex analog, involves a multi-step organic synthesis approach. Such syntheses often rely on a retrosynthetic analysis to deconstruct the target molecule into simpler, readily available starting materials. accessscience.com

An example of a multi-step synthesis leading to a complex molecule related to this compound is the production of optically active muscone. This process involves several steps, including a Wittig reaction to form a diolefin, deprotection, oxidation, and metathesis cyclization, followed by hydrogenation. google.com

Barton Decarboxylation in Analog Production

The Barton decarboxylation is a radical-based reaction that provides a method for removing a carboxylic acid group and replacing it with another functional group, or often, a hydrogen atom. organic-chemistry.org This reaction proceeds via the formation of a thiohydroxamate ester (a Barton ester) from the carboxylic acid, which then undergoes radical fragmentation upon treatment with a radical initiator and a tin hydride or thiol. organic-chemistry.orgsioc-journal.cn This methodology can be applied to the synthesis of this compound analogs by starting with a long-chain carboxylic acid precursor. The decarboxylation can be a key step in the final stages of a synthesis to install an alkane or alkene moiety. sioc-journal.cnmq.edu.au The reaction is known for its tolerance of various functional groups, making it a valuable tool in complex molecule synthesis. sioc-journal.cn

Biocatalytic and Chemoenzymatic Synthesis

In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful alternatives to traditional organic synthesis, offering advantages in terms of selectivity, milder reaction conditions, and sustainability. mdpi.comnih.govnih.govworktribe.com

Recombinant Microbial Production Systems

Metabolic engineering and the use of recombinant microbial systems have opened new avenues for the production of fatty acid-derived chemicals, including this compound. nih.govgoogle.com By introducing and expressing specific genes in host organisms like E. coli, it is possible to create "microbial factories" that can convert simple carbon sources into complex molecules. nih.govtsijournals.com For instance, the expression of an olefin synthase (OleT) in E. coli has been shown to produce 1-pentadecene (B78149) and 1,10-heptadecadiene from endogenous fatty acid pools. nih.gov The production of these compounds can be further optimized by engineering the host's metabolic pathways to increase the supply of fatty acid precursors. nih.govtsijournals.com

Research has also demonstrated the de novo biosynthesis of linoleic acid and its subsequent conversion to (Z,Z)-6,9-heptadecadiene in the astigmatid mite, Carpoglyphus lactis. researchgate.net This natural biosynthetic pathway provides a blueprint for the development of recombinant systems for this compound production. Furthermore, studies with Klebsiella variicola have shown its potential in enhancing the production of various aroma compounds, including 1,9-heptadecadiene-4,6-diyn-3-ol, through fermentation processes. semanticscholar.org These biological systems offer a promising and potentially more environmentally friendly route to this compound and its analogs. google.comnasa.gov

The following table summarizes some microbial systems and enzymes involved in the production of this compound and related compounds.

| Organism/Enzyme | Product | Precursor | Reference |

| E. coli expressing OleT | 1-Pentadecene, 1,10-Heptadecadiene | Fatty acyl-ACPs/FFAs | nih.gov |

| Carpoglyphus lactis | (Z,Z)-6,9-Heptadecadiene | Linoleic acid | researchgate.net |

| Klebsiella variicola | 1,9-Heptadecadiene-4,6-diyn-3-ol | Not specified | semanticscholar.org |

Engineered Metabolic Pathways for Hydrocarbon Synthesis

Metabolic engineering has emerged as a powerful tool for the sustainable production of valuable chemicals, including hydrocarbons like this compound. nih.govconsensus.app This approach involves the rational modification of microbial metabolic networks to either enhance the production of native compounds or to introduce pathways for the synthesis of novel molecules. nih.govconsensus.app By leveraging advancements in synthetic biology, scientists can rewire cellular processes in host organisms, such as Escherichia coli and yeast, to convert renewable feedstocks into desired hydrocarbons. nih.govnih.gov

The biosynthesis of long-chain hydrocarbons in engineered microbes typically originates from the fatty acid (FA) biosynthetic pathway. nih.gov Through the introduction of heterologous enzymes, the native fatty acid metabolism of the host is redirected towards the production of alkanes and alkenes. nih.govsciopen.com This often involves a multi-step enzymatic cascade that converts fatty acyl-ACPs or fatty acyl-CoAs into the final hydrocarbon product.

A key strategy in engineering hydrocarbon biosynthesis is the introduction of enzymes that can decarboxylate or deformylate fatty acid derivatives. For instance, a two-step pathway involving an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) has been successfully implemented in E. coli to produce alkanes. nih.govresearchgate.net In this pathway, AAR reduces a fatty acyl-ACP to a fatty aldehyde, which is then converted to an alkane by ADO. nih.govresearchgate.net

Another significant advancement is the discovery and application of fatty acid photodecarboxylases (FAPs). nih.govwikipedia.orgacs.org These light-dependent enzymes, originally found in microalgae like Chlorella variabilis, can directly convert free fatty acids into their corresponding alkanes upon illumination with blue light. nih.govwikipedia.orgacs.orgiribb.org This single-step conversion offers a promising route for efficient hydrocarbon synthesis. nih.gov The catalytic activity of FAP is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor and is influenced by the length of the fatty acid chain. wikipedia.orgacs.org

Furthermore, specific enzymes have been identified for the production of terminal alkenes. For example, UndA, a non-heme iron-dependent oxygenase from Pseudomonas putida, catalyzes the conversion of free fatty acids (C10-C14) into their corresponding 1-alkenes. nih.govnih.gov Similarly, UndB, a membrane-bound desaturase-like enzyme, has shown high efficiency in converting lauric acid to 1-undecene. nih.gov The biosynthesis of (Z,Z)-6,9-heptadecadiene has been demonstrated in astigmatid mites from linoleyl aldehyde, a derivative of linoleic acid, through a decarbonylase activity that does not require a coenzyme. tandfonline.com

The selection and engineering of the host organism are also critical for successful hydrocarbon production. Cyanobacteria, for instance, are attractive hosts due to their ability to utilize CO2 and sunlight for photosynthesis, directly converting atmospheric carbon into hydrocarbons. nih.govnih.gov Research in Anabaena sp. PCC 7120 has identified genes essential for heptadecane (B57597) production, paving the way for metabolic engineering in these photosynthetic organisms. nih.govnih.gov In non-photosynthetic hosts like E. coli and Saccharomyces cerevisiae, metabolic engineering strategies focus on increasing the precursor supply, optimizing enzyme expression, and minimizing competing metabolic pathways. sciopen.comresearchgate.net

The table below summarizes key enzymes and their respective roles in engineered hydrocarbon biosynthesis pathways.

| Enzyme/Pathway | Organism of Origin | Substrate | Product | Host Organism (for engineered synthesis) |

| Acyl-ACP Reductase (AAR) & Aldehyde-Deformylating Oxygenase (ADO) | Synechococcus elongatus PCC 7942 | Fatty Acyl-ACP | Alkane/Alkene | Escherichia coli |

| Fatty Acid Photodecarboxylase (FAP) | Chlorella variabilis NC64A | Free Fatty Acid | Alkane | Escherichia coli |

| UndA | Pseudomonas putida | Medium-Chain Free Fatty Acid (C10-C14) | 1-Alkene | Escherichia coli |

| UndB | Pseudomonas sp. | Free Fatty Acid (C6-C18) | 1-Alkene | Escherichia coli |

| Decarbonylase | Astigmatid Mites | Linoleyl Aldehyde | (Z,Z)-6,9-Heptadecadiene | In vitro |

The following table outlines research findings on the production of specific hydrocarbons through engineered metabolic pathways.

| Target Hydrocarbon | Key Enzyme(s) | Host Organism | Precursor | Titer/Yield |

| Heptadecane | AAR/ADO | Anabaena sp. PCC 7120 | Fatty Acyl-ACP | Production restored in knockout mutant |

| 1-Undecene | UndA, 'TesA | Acinetobacter baylyi ADP1 | Ferulate | Biomass and product formation from ferulate |

| 1-Undecene | UndA homolog | Escherichia coli | Lauric Acid | 6 mg/L (extracellular) |

| 1-Undecene | UndB homolog, UcFatB2 | Escherichia coli | Lauric Acid | ~55 mg/L |

| Pentadecane | CvFAP | Escherichia coli (recombinant) | Palmitic Acid | 16.44% yield |

Advanced Spectroscopic Analysis and Structural Elucidation of Heptadecadiene Isomers

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. tamuc.eduwhitman.edu It is a crucial tool for the analysis of hydrocarbons like heptadecadiene, providing information about the molecular weight and, through fragmentation analysis, valuable clues about the compound's structure, such as the location of double bonds. tamuc.eduwhitman.edufigshare.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an effective method for identifying individual components in a mixture. tamuc.edutandfonline.com In the context of this compound, GC separates the different isomers based on their boiling points and interactions with the chromatographic column, after which the mass spectrometer provides a mass spectrum for each eluted isomer. tamuc.edunist.gov

The electron ionization (EI) mass spectrum of a this compound isomer typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (236.44 g/mol ). nist.govnist.gov This peak can sometimes be weak or absent, but the fragmentation pattern is often unique and serves as a "fingerprint" for the isomer. whitman.eduulethbridge.ca For instance, research on (Z,Z)-6,9-heptadecadiene has identified its molecular ion at m/z 236. tandfonline.comnist.gov The fragmentation of the carbon chain yields a series of characteristic ions. A study involving ¹³C-labeled (Z,Z)-6,9-heptadecadiene confirmed the identity of several fragment ions by comparing the spectra of the labeled and standard compounds. tandfonline.com

Table 1: Characteristic GC-MS Electron Ionization Fragments for (Z,Z)-6,9-Heptadecadiene

| m/z (Mass-to-Charge Ratio) | Ion Fragment Identity | Source |

| 236 | [C₁₇H₃₂]⁺ (Molecular Ion) | tandfonline.comnist.gov |

| 95 | [C₇H₁₁]⁺ | tandfonline.com |

| 81 | [C₆H₉]⁺ | tandfonline.com |

| 67 | [C₅H₇]⁺ | tandfonline.com |

| 55 | [C₄H₇]⁺ | tandfonline.com |

| 41 | [C₃H₅]⁺ | tandfonline.com |

This table is based on reported fragmentation data for (Z,Z)-6,9-heptadecadiene. The fragmentation patterns can vary for other isomers.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a technique that provides highly accurate mass measurements, often to within a few parts per million. nih.govcurrenta.deresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its molecular ion peak. currenta.de ESI is a soft ionization technique, meaning it often produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is particularly useful for confirming the molecular weight of the analyte. currenta.dersc.org

For this compound, HR-ESI-MS can provide the exact molecular formula (C₁₇H₃₂). When coupled with tandem mass spectrometry (MS/MS), specific ions can be selected and fragmented. currenta.dersc.org This collision-induced dissociation (CID) process generates product ions that give detailed structural information, helping to pinpoint the locations of the double bonds within the this compound isomers. rsc.org While specific HR-ESI-MS studies on this compound are not widely detailed in the provided context, the technique's application to other complex organic molecules demonstrates its potential for differentiating isomers. nih.govrsc.org

Table 2: Information Obtainable from HR-ESI-MS for this compound Isomers

| Analytical Data | Structural Information Provided | Source |

| High-Resolution m/z | Determines the exact elemental composition (e.g., C₁₇H₃₂). | nih.govcurrenta.de |

| MS/MS Fragmentation | Provides data on the position of double bonds through controlled fragmentation pathways. | currenta.dersc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete structure of organic molecules. researchgate.netresearchgate.net It provides detailed information about the carbon skeleton and the environment of each hydrogen atom. For this compound isomers, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques are used to determine the precise connectivity and stereochemistry of the molecule. researchgate.netescholarship.org

¹H-NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts, signal multiplicities (splitting patterns), and coupling constants. carlroth.com For a this compound isomer, the key signals are those of the olefinic protons (–CH=CH–), which typically resonate in the range of δ 5.0–5.5 ppm. The exact chemical shift and the coupling constants between these protons can help determine the stereochemistry (cis or trans) of the double bonds. Protons on carbons adjacent to the double bonds (allylic protons) also have characteristic chemical shifts. The integration of the signals corresponds to the number of protons of each type.

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in a molecule. escholarship.orglibretexts.org The chemical shifts of the carbons involved in the double bonds (olefinic carbons) are particularly informative, typically appearing in the downfield region of the spectrum (δ 120–140 ppm). The positions of these signals are highly dependent on the location of the double bonds within the carbon chain. Studies have successfully used ¹³C-NMR to identify 6,9-heptadecadiene isolated from natural sources, with all carbon atom signals being assigned. researchgate.netresearchgate.netescholarship.org

Table 3: Expected ¹H and ¹³C-NMR Data for this compound Isomers

| NMR Technique | Key Information | Typical Chemical Shift (δ) Range |

| ¹H-NMR | Olefinic Protons (CH =CH ) | 5.0 - 5.5 ppm |

| Allylic Protons (CH ₂–CH=CH) | ~2.0 ppm | |

| Aliphatic Protons (–CH ₂–, –CH ₃) | 0.8 - 1.4 ppm | |

| ¹³C-NMR | Olefinic Carbons (C =C ) | 120 - 140 ppm |

| Aliphatic Carbons (–C H₂–, –C H₃) | 14 - 35 ppm |

Chemical shifts are approximate and vary depending on the specific isomer and solvent. carlroth.comlibretexts.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals for complex molecules like this compound isomers, especially when 1D spectra are crowded. science.govemerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org This allows for the tracing of proton-proton connectivities through the carbon chain, helping to piece together fragments of the structure. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This provides definitive C-H bond correlations. Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. sdsu.edu

By combining these 2D NMR techniques, researchers can systematically map out the entire structure of a this compound isomer, confirming the location of the double bonds and determining their configuration. science.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Specialized Derivatization for Double Bond Location and Stereochemistry

While spectroscopic methods can identify the presence and general nature of double bonds, determining their precise location within the long alkyl chain of this compound requires chemical derivatization followed by mass spectrometric analysis. These methods convert the double bonds into functional groups that induce predictable fragmentation patterns in a mass spectrometer.

The reaction of unsaturated hydrocarbons with dimethyl disulfide (DMDS), catalyzed by iodine, is a highly effective method for locating double bonds via Gas Chromatography-Mass Spectrometry (GC-MS). scientificlabs.ie In this reaction, a DMDS molecule adds across each double bond, forming a bis(methylthio) derivative. d-nb.info

When the resulting DMDS adduct is analyzed by electron ionization (EI) GC-MS, it undergoes a characteristic fragmentation. The primary cleavage occurs at the carbon-carbon bond located between the two carbons that were originally part of the double bond. This cleavage results in two major diagnostic fragment ions containing a single methylthio (-SCH₃) group. The masses of these fragments directly reveal the original position of the double bond. nih.govresearchgate.net

This technique has been successfully applied to identify the specific isomer 6,9-heptadecadiene in the glandular secretions of oribatid mites. nih.govnih.gov The mass spectrum of the DMDS adduct of this isomer showed a molecular ion (M⁺) at m/z 362, along with key fragment ions that pinpointed the double bonds at the C6 and C9 positions. nih.gov Similarly, (6Z,9Z)-heptadecadiene was identified in kiwifruit flower volatiles using this derivatization method. datapdf.com

| Ion Type | m/z Value | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | 362 | C₁₇H₃₄(SCH₃)₄ |

| Diagnostic Fragment 1 | 231 | Cleavage between C9-C10 of the bis-adduct. Fragment is ⁺CH(SCH₃)-(CH₂)₇-CH₃ |

| Diagnostic Fragment 2 | 203 | Cleavage between C6-C7 of the bis-adduct. Fragment is ⁺CH(SCH₃)-(CH₂)₂-CH(SCH₃)-(CH₂)₇-CH₃ |

| Diagnostic Fragment 3 | 159 | Cleavage between C9-C10 of the bis-adduct. Fragment is CH₃-(CH₂)₄-CH(SCH₃)⁺ |

| Diagnostic Fragment 4 | 131 | Cleavage between C6-C7 of the bis-adduct. Fragment is CH₃-(CH₂)₄-CH(SCH₃)⁺ |

Data derived from analysis of 6,9-heptadecadiene. nih.gov Note: The fragmentation of a di-adduct is complex; this table simplifies the major cleavages that locate the original double bonds.

Dimethyloxazoline (DMOX) derivatization is another powerful GC-MS technique used to determine double bond positions, though it is most commonly applied to fatty acids rather than hydrocarbons. researchgate.net The method involves converting a carboxylic acid to its 4,4-dimethyloxazoline derivative. nih.gov While this compound itself lacks the carboxyl group necessary for this specific reaction, the principle of how DMOX derivatives fragment is a cornerstone of double bond analysis in long-chain molecules and is relevant for comparison.

When a DMOX derivative of an unsaturated chain is analyzed by EI-GC-MS, the charge is retained on the heterocyclic DMOX ring. nih.gov This directs the fragmentation to occur along the alkyl chain. The mass spectrum shows a series of cluster ions separated by 14 amu (for each -CH₂- group). This regular pattern is interrupted by a characteristic gap of 12 amu at the position of the original double bond, instead of the expected 14 amu. This gap makes the location of the double bond easy to identify. researchgate.netnih.gov For polyunsaturated chains, the locations of multiple double bonds can be determined simultaneously from the corresponding gaps in the fragmentation ladder. researchgate.net

This method is considered highly reliable for the structural analysis of polyunsaturated fatty acids and is suitable for identifying double bonds even when they are close to the end of the chain. nih.govresearchgate.net

Partial Reduction Methods for Unsaturation Analysis

Determining the exact location of the two double bonds within the seventeen-carbon chain of a this compound isomer is a critical first step in its structural elucidation. Mass spectrometry alone is often insufficient, as many positional isomers yield nearly identical fragmentation patterns. Partial reduction, a chemical derivatization technique, offers a robust solution to this problem. This method aims to selectively reduce one of the two double bonds in the diene, producing a mixture of mono-unsaturated alkenes (monoenes) whose structures are more easily identified. researchgate.net

The underlying principle is that the partial reduction of a diene will generate two different monoenes, corresponding to the saturation of one or the other double bond. By identifying these resulting monoenes, typically through gas chromatography-mass spectrometry (GC-MS), the positions of the original double bonds can be deduced.

One effective method for partial reduction involves the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and hydrogen peroxide (H₂O₂). researchgate.net This system provides a controlled reduction that can be stopped before the molecule is fully saturated to the corresponding alkane (heptadecane). The reaction proceeds without causing isomerization or migration of the remaining double bond.

The process can be summarized as follows:

The this compound sample is reacted with a controlled amount of hydrazine and hydrogen peroxide. researchgate.net

The reaction is allowed to proceed for a specific time to achieve partial reduction, yielding a mixture containing the unreacted this compound, two isomeric heptadecenes, and fully saturated heptadecane (B57597).

The resulting mixture is analyzed, often after a subsequent derivatization step like reaction with dimethyl disulfide (DMDS) to pinpoint the double bond in the monoene products. researchgate.net

GC-MS analysis of the derivatized monoenes reveals their structures, thereby confirming the positions of the two double bonds in the original this compound isomer.

The table below illustrates the expected monoene products from the partial reduction of two different this compound isomers.

| Original this compound Isomer | Expected Monoene Products upon Partial Reduction |

| 1,8-Heptadecadiene | 1-Heptadecene and 8-Heptadecene (B93569) |

| 6,9-Heptadecadiene | 6-Heptadecene and 9-Heptadecene |

This technique has been successfully applied to identify naturally occurring dienes, such as the male-specific pheromone (Z)-1,8-heptadecadiene found in the carrion beetle Oxelytrum discicolle.

Advanced Mosher Method for Stereochemical Assignment

While partial reduction can determine the location of double bonds, it does not reveal the absolute configuration of any chiral centers within the molecule. For this compound isomers that contain hydroxyl groups, such as heptadecadienols, the absolute stereochemistry of the carbinol (alcohol-bearing) carbon is crucial for a complete structural description. The advanced Mosher method is a powerful NMR technique used for this purpose. researchgate.netusm.edu

The method involves the chemical derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (the (R)-MTPA and (S)-MTPA esters). nih.govresearchgate.net Because these esters are diastereomers, their protons will have different chemical shifts in the ¹H NMR spectrum.

The key to the method is the analysis of the differences in chemical shifts (Δδ) between the two esters, calculated as Δδ = δₛ - δᵣ. researchgate.net In the most stable conformation of the MTPA esters, the MTPA phenyl group and the carbinol proton are eclipsed. This orientation places the other substituents on the chiral carbon into specific shielding or deshielding zones created by the anisotropic effect of the MTPA phenyl ring.

By systematically analyzing the sign of the Δδ values for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be assigned. Protons on one side of the Mosher plane will have positive Δδ values, while those on the other side will have negative Δδ values. nih.gov

Application to a Hypothetical Heptadecadienol:

Consider a hypothetical (3-hydroxy)-6,9-heptadecadiene. To determine the absolute configuration at the C-3 position, the following steps would be taken:

The alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to yield the two diastereomeric esters.

¹H NMR spectra are acquired for both the (S)-ester and the (R)-ester.

The chemical shift difference (Δδ = δₛ - δᵣ) is calculated for the protons on the alkyl chain.

The expected results are summarized in the table below. A positive sign for Δδ for protons H-4 and H-5, and a negative sign for protons H-2 and H-1 would indicate an S configuration at C-3.

| Protons Analyzed | Expected Sign of Δδ (δₛ - δᵣ) for a (3S)-Configuration | Expected Sign of Δδ (δₛ - δᵣ) for a (3R)-Configuration |

| H-1, H-2 | Negative (-) | Positive (+) |

| H-4, H-5 | Positive (+) | Negative (-) |

This method has been instrumental in assigning the absolute configuration of complex natural products, including polyacetylenes derived from this compound skeletons, such as (2S)-1,8-heptadecadiene-4,6-diyne-3,10-diol. scispace.com

Computer-Assisted Structure Elucidation (CASE) Systems

The structural elucidation of novel compounds has been significantly enhanced by the development of Computer-Assisted Structure Elucidation (CASE) systems. acdlabs.comresearchgate.net These sophisticated software programs integrate various spectroscopic data to generate and rank all possible chemical structures that are consistent with the experimental evidence, thereby minimizing human bias and reducing the risk of incorrect assignments. rsc.orgtechnologynetworks.com

For a completely unknown this compound isomer, a CASE system provides a systematic and unbiased approach to solving the structure. The process typically follows a defined workflow: acdlabs.comnih.gov

Data Input: The molecular formula (e.g., C₁₇H₃₂) is determined from high-resolution mass spectrometry (HRMS). A comprehensive set of 1D and 2D NMR data is acquired, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Structure Generation: The software analyzes the NMR correlation data to create a "Molecular Connectivity Diagram" (MCD). For example, HSQC data links protons to the carbons they are directly attached to, while COSY and HMBC data reveal 2-3 bond and 2-4 bond correlations between atoms, respectively. The system uses these correlations as constraints to generate all possible constitutional isomers. researchgate.netnih.gov

Spectral Prediction and Ranking: For each generated structure, the system predicts the ¹³C NMR spectrum using empirical algorithms or machine learning models. researchgate.net

Ranking and Verification: The generated structures are then ranked by comparing the predicted ¹³C chemical shifts against the experimental spectrum. The structure with the lowest deviation is presented as the most probable candidate. technologynetworks.com

The table below outlines the typical inputs and outputs of a CASE system for elucidating a this compound isomer.

| Input Data | Purpose | Output/Result |

| Molecular Formula (from HRMS) | Defines the elemental composition (C₁₇H₃₂). | Constrains the number and type of atoms. |

| ¹H and ¹³C NMR Spectra | Provide chemical shift information for all unique protons and carbons. | Characterizes the chemical environment of atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms through bonds. | Creates a connectivity map of the molecule. |

| User-defined Constraints | (Optional) Known structural fragments can be added to narrow the search. | Reduces the number of possible isomers to generate. |

| CASE System Analysis | Combines all data to generate and test possible structures. | A ranked list of candidate structures, with the most probable structure identified. |

Modern CASE programs like ACD/Structure Elucidator and the open-source Sherlock have proven highly successful in solving complex structures, including large natural products, often in a fraction of the time required for manual elucidation. acdlabs.comnih.gov

Theoretical and Computational Chemistry of Heptadecadiene Systems

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. orientjchem.orgnih.gov These studies provide a basis for analyzing chemical bonding and predicting how the molecule will interact with light.

Molecular Orbitals and Bonding Analysis

A detailed analysis of heptadecadiene's molecular orbitals would reveal the distribution of electron density, particularly within the π-systems of the two double bonds. This involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. For conjugated isomers like 1,3-heptadecadiene, such analysis would show the extent of electron delocalization across the double bonds. For non-conjugated isomers like 1,8-heptadecadiene, it would illustrate the electronic independence of the two π-bonds. However, specific energy values and visualizations for this compound's orbitals are not available in the reviewed literature.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and NMR spectra. nih.govarxiv.org By calculating vibrational frequencies or nuclear magnetic shielding constants, these predictions can aid in the identification and characterization of different this compound isomers. For instance, theoretical calculations could help distinguish between cis and trans isomers based on their unique predicted spectral fingerprints. Unfortunately, no specific predicted spectroscopic data tables for this compound isomers were found in the literature search.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of their behavior. researchgate.net These simulations are invaluable for understanding the flexibility of molecules and their interactions with their environment.

Conformational Dynamics and Flexibility

Due to its long, flexible alkyl chain, this compound can adopt a vast number of conformations. MD simulations would be the ideal tool to explore this conformational landscape. Such studies could map the energy barriers between different rotational isomers (rotamers) and identify the most stable, low-energy conformations. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. Specific studies detailing the conformational preferences of this compound isomers are currently unavailable.

Intermolecular Interactions and Aggregation Behavior

The nonpolar nature of this compound suggests that its intermolecular interactions would be dominated by weak van der Waals forces. MD simulations could quantify these interactions and predict how this compound molecules might aggregate in a non-polar solvent or at an interface. This is particularly relevant for understanding properties like boiling point and viscosity. Research detailing these specific interactions for this compound has not been identified.

Computational Reaction Mechanism Analysis

Computational chemistry is frequently used to map out the pathways of chemical reactions, identifying transition states and calculating activation energies. numberanalytics.comsmu.eduoregonstate.edu For this compound, this could involve studying reactions such as addition to the double bonds or pericyclic reactions like the Diels-Alder reaction in conjugated isomers. rsc.org DFT calculations, for example, could model the step-by-step mechanism, providing a detailed understanding of how reactants are converted into products. While general principles for these reactions are well-understood, specific computational analyses of reaction mechanisms involving this compound are absent from the available literature.

Elucidation of Enzymatic Catalysis Pathways

The biosynthesis of specific isomers of this compound, such as the (Z,Z)-6,9-heptadecadiene found in astigmatid mites, provides a compelling case for the application of computational chemistry to elucidate enzymatic pathways. tandfonline.comtandfonline.com Experimental studies have shown that this compound is synthesized from linoleic acid, with linoleyl aldehyde acting as a direct precursor. tandfonline.comresearchgate.net The key enzymatic step is the decarbonylation of linoleyl aldehyde to yield the final this compound hydrocarbon. tandfonline.comacs.org In mites, the decarbonylase enzyme responsible for this transformation is particularly noteworthy as it appears to function without the coenzymes (like NADPH or NADH) typically required by analogous enzymes in insects and other organisms. tandfonline.comtandfonline.com

The structural and mechanistic details of such enzymes, particularly membrane-bound proteins like desaturases and certain decarbonylases, are often challenging to determine through experimental methods like X-ray crystallography alone. frontiersin.orgresearchgate.net This is where computational modeling becomes crucial. The elucidation of these catalytic pathways typically follows a multi-step computational workflow:

Homology Modeling : In the absence of an experimental structure, the first step is to generate a three-dimensional model of the enzyme. This is often done using homology modeling, where the amino acid sequence of the target enzyme (e.g., mite decarbonylase) is used to build a model based on the known crystal structure of a related protein, such as a mammalian stearoyl-CoA desaturase. researchgate.netbiorxiv.org For instance, the crystal structure of human stearoyl-CoA desaturase (hSCD) can serve as a template for modeling plant fatty acid desaturases (FADs) like FAD2 and FAD6. biorxiv.org

Substrate Docking : Once a structural model of the enzyme is available, molecular docking simulations are employed to predict how the substrate, such as linoleyl aldehyde, binds within the active site. frontiersin.orgresearchgate.net These simulations help identify key amino acid residues that interact with the substrate, positioning it correctly for the catalytic reaction. researchgate.netbiorxiv.org In studies of fatty acid desaturases, docking has been used to pinpoint conserved histidine-rich motifs as being critical for catalysis. frontiersin.orgbiorxiv.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : To study the chemical reaction itself, which involves the breaking and forming of bonds, hybrid QM/MM methods are the gold standard. frontiersin.orgnih.govnih.gov In this approach, the reactive core of the system—the substrate and the essential amino acid residues in the active site—is treated with accurate but computationally expensive quantum mechanics (QM). nih.govmpg.de The rest of the enzyme and the surrounding solvent environment are treated with more computationally efficient molecular mechanics (MM) force fields. mpg.de This partitioning allows for the simulation of bond-breaking and bond-forming events within the complex and dynamic environment of the full enzyme. nih.govnih.gov By calculating the potential energy surface of the reaction, researchers can map out the entire catalytic pathway, identifying intermediates and transition states. frontiersin.orgnih.gov

Through this combination of computational techniques, a detailed, step-by-step mechanism for the enzymatic production of this compound can be proposed, revealing the precise roles of different parts of the enzyme in facilitating the reaction.

Transition State Characterization

Using the QM/MM framework established for pathway elucidation, the transition state for the decarbonylation of linoleyl aldehyde can be located and analyzed. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a point that is an energy maximum along the reaction coordinate but a minimum in all other directions. frontiersin.org

The characterization of a transition state provides several critical pieces of information:

Activation Energy (ΔG‡) : The primary output is the free energy of activation, which is the energy difference between the reactant state (enzyme-substrate complex) and the transition state. acs.org Comparing the calculated activation energy in the enzyme with that of the uncatalyzed reaction in solution quantifies the enzyme's catalytic power. QM/MM simulations have been successfully used to calculate activation energies for various enzymatic reactions, showing good agreement with experimental data. acs.org

Geometric and Electronic Structure : The precise 3D arrangement of atoms in the transition state reveals how the enzyme stabilizes this high-energy species. Analysis can show which bonds are being formed or broken and identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between the enzyme and the transition state structure. frontiersin.org For enzymes like fatty acid desaturases, computational studies have highlighted the importance of conserved histidine residues in coordinating the di-iron core that is fundamental to catalysis. frontiersin.orgnih.gov

Kinetic Isotope Effects : Computational models can predict kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution (e.g., replacing a hydrogen with deuterium). Comparing calculated KIEs with experimental values is a powerful method for validating a computed transition state structure.

To illustrate the data obtained from such analyses, the table below shows representative free energy values calculated using QM/MM simulations for the enzymatic degradation of a polymer by the LCC-ICCG hydrolase, which follows a mechanism with intermediates and transition states analogous to those studied in many enzyme systems.

| Reaction Species | Description | Calculated Relative Free Energy (kcal·mol⁻¹) acs.org |

|---|---|---|

| Reactants (E+S) | Enzyme-Substrate Complex | 0.0 |

| TS1 | First Transition State (Acylation) | 17.7 |

| TI1 | Tetrahedral Intermediate 1 | 14.4 |

This table presents illustrative data from a QM/MM study on the LCC-ICCG enzyme to demonstrate the type of energetic information obtained through transition state characterization. acs.org E+S refers to the enzyme-substrate complex, TS1 is the first transition state, and TI1 is the first tetrahedral intermediate.

By characterizing the transition state for this compound synthesis, researchers can understand precisely how the decarbonylase enzyme provides a lower-energy reaction pathway, thus achieving efficient catalysis.

Advanced Computational Method Development for Large Alkenes

The theoretical study of large alkenes like this compound, and particularly their interactions within large enzyme systems, presents significant computational challenges. The size and high flexibility of these molecules necessitate the continuous development of advanced computational methods to ensure both accuracy and feasibility. nih.gov

The primary challenges in modeling these systems include:

Computational Cost : High-level quantum mechanics calculations, which are needed to accurately describe electronic effects during a reaction, are computationally very expensive. chiralpedia.com The cost of these calculations scales unfavorably with the number of atoms, making their application to a full enzyme-substrate complex (tens of thousands of atoms) prohibitive. nih.gov

To overcome these hurdles, the field of computational chemistry has seen several key methodological advancements:

Hybrid QM/MM Methods : As discussed previously, the development and refinement of QM/MM methods represent the single most important advancement for studying reactions in large biological systems. frontiersin.orgmpg.de By limiting the high-cost QM treatment to the small, chemically active region, these methods make the simulation of enzymatic reactions involving large substrates like alkenes computationally tractable. nih.govnih.gov

Enhanced Sampling Techniques : To address the challenge of conformational flexibility, various enhanced sampling methods have been developed for use with molecular dynamics (MD) simulations. Techniques like umbrella sampling, metadynamics, and replica-exchange MD accelerate the exploration of the conformational space, allowing the system to overcome energy barriers and sample a wider range of structures in a shorter amount of simulation time. These methods are critical for calculating accurate free energy profiles for binding and catalysis. nih.gov

Integrated Computational-Experimental Approaches : A powerful strategy involves combining computational methods with experimental data. For instance, computationally inexpensive methods can be used to generate a large number of possible conformations for a flexible molecule. Experimental data, such as Nuclear Magnetic Resonance (NMR) coupling constants (e.g., ³JHH), can then be used as filters to select the subset of conformations that are consistent with the experimental observations, significantly improving the accuracy of subsequent high-level calculations. nih.gov

Machine Learning and AI : More recently, machine learning (ML) potentials are being developed. These potentials are trained on a large dataset of high-level QM calculations and can reproduce QM accuracy at a fraction of the computational cost. While still an emerging area, ML-driven methods hold immense promise for the large-scale, dynamic simulation of complex enzymatic systems.

These advanced methods are crucial for building reliable models of how large alkenes like this compound are synthesized and processed by enzymes, providing insights that are essential for fields ranging from biochemistry to biotechnology. researchgate.netdiva-portal.org

Research Applications and Interdisciplinary Significance

Chemical Ecology and Pest Management Research

Semiochemicals, which are chemicals that carry messages between organisms, are crucial for many insect behaviors like mating and finding food. cambridge.org Heptadecadiene is one such compound that has been identified as a key player in the chemical communication systems of several insect species.

Pheromones are a class of semiochemicals used for communication within the same species. cambridge.org Research has shown that specific isomers of this compound act as pheromones in various insects. For instance, (6Z,9Z)-6,9-heptadecadiene is released by both male and female European house dust mites, Dermatophagoides pteronyssinus, and is involved in their chemical signaling. nih.govresearchgate.netdoaj.org In another example, (Z)-1,12-heptadecadiene has been identified as a potent disruptor of male attraction to female lures in certain moth species. researchgate.netannualreviews.org

The following table summarizes the identified pheromonal functions of different this compound isomers in specific insect species:

| Insect Species | This compound Isomer | Pheromonal Function |

| European house dust mite (Dermatophagoides pteronyssinus) | (6Z,9Z)-6,9-heptadecadiene | Component of chemical signal nih.govresearchgate.netdoaj.org |

| Various moth species | (Z)-1,12-heptadecadiene | Disruptor of male attraction researchgate.netannualreviews.org |

| Larch looper (Semiothisa sexmaculata) | (3Z,6Z,9Z)-3,6,9-heptadecatriene (related compound) | Attractant for males usda.gov |

The understanding of this compound's role in insect communication has paved the way for its use in pest management. cabidigitallibrary.org Semiochemical-based control strategies offer an environmentally friendly alternative to conventional pesticides. usda.gov These strategies primarily involve monitoring, mass trapping, and mating disruption. cabidigitallibrary.org For example, synthetic versions of this compound isomers can be used in traps to monitor the population of pest insects or to lure them in large numbers for removal. cambridge.org

Furthermore, releasing a synthetic pheromone like (Z)-1,12-heptadecadiene in an area can disrupt the chemical communication between male and female moths, thereby preventing them from mating. researchgate.netannualreviews.org This mating disruption technique can effectively reduce the population of the target pest over time. The development of such parapheromones, which are structurally related to natural pheromones, is an active area of research for creating more effective and species-specific pest control methods. researchgate.netannualreviews.org

Investigation of Pheromonal Communication

Biofuel Production and Green Chemistry Initiatives

The global push for renewable energy sources has spurred research into the production of biofuels. This compound has emerged as a potential "drop-in" biofuel, meaning it is chemically similar to petroleum-based fuels and can be used in existing infrastructure. nih.gov

Metabolic engineering is a key technology for producing valuable compounds like this compound in microorganisms. ebsco.comrpi.edu This involves modifying the metabolic pathways of organisms such as E. coli or yeast to produce specific hydrocarbons. nih.govnih.gov Scientists have successfully engineered E. coli to produce 1,10-heptadecadiene. nih.gov This is achieved by introducing and optimizing specific enzymatic pathways that convert cellular precursors, like fatty acids, into the desired hydrocarbon. nih.gov The "OleT" enzyme, for example, can convert fatty acids into terminal olefins, providing a direct route for alkene biosynthesis. nih.gov

While the microbial production of this compound has been demonstrated, optimizing the synthesis systems for industrial-scale production remains a challenge. nih.gov Researchers are focused on several strategies to enhance the yield and efficiency of microbial synthesis. These include:

Enhancing Enzyme Activity: Improving the catalytic efficiency of key enzymes in the biosynthetic pathway. nih.gov

Altering Substrate Specificity: Modifying enzymes to utilize different and more abundant feedstocks. nih.gov

Pathway Optimization: Fine-tuning the expression of genes involved in the pathway to maximize product formation and minimize byproducts. rpi.edunih.gov

Host Strain Engineering: Developing robust microbial strains that can tolerate high concentrations of the biofuel product.

These optimization efforts are crucial for making the microbial production of this compound economically viable and a significant contributor to the renewable energy landscape. rsc.org

Metabolic Engineering for Renewable Hydrocarbon Generation

Chemical Markers and Trace Analysis in Materials Science

This compound has also found applications as a chemical marker, particularly in the field of food science and materials analysis. Trace analysis techniques are employed to detect and quantify minute amounts of substances. labioscientific.comintertek.cominorganicventures.com

In the context of food safety, certain this compound isomers, such as 8-heptadecene (B93569) and 6,9-heptadecadiene, have been identified as reliable chemical markers for irradiated beef and pork. iastate.edu When meat is irradiated to kill pathogens, specific radiolytic products, including these hydrocarbons, are formed. iastate.edu Even after cooking and frozen storage, detectable levels of 8-heptadecene and 6,9-heptadecadiene remain, allowing for the identification of previously irradiated meat products. iastate.edu This is important for regulatory compliance and consumer information.

The detection of these markers is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. labioscientific.com The presence of this compound can also be an indicator in other areas of materials science, for instance, in the analysis of plant volatiles or as a trace component in various natural products. researchgate.net The interdisciplinary nature of materials science and analytical chemistry allows for the application of such marker compounds in diverse fields, from ensuring food safety to developing new materials with specific properties. azolifesciences.com

Identification of Radiation-Induced Chemical Markers

This compound has been identified as a significant chemical marker for detecting the irradiation of various food products, particularly meat. When foods containing lipids are exposed to ionizing radiation, a process of radiolysis occurs, leading to the formation of specific radiolytic products. Certain isomers of this compound are among the stable and detectable hydrocarbons produced from the breakdown of fatty acids.

Research has consistently shown that specific hydrocarbons, namely 8-heptadecene and 6,9-heptadecadiene, are formed in irradiated beef, pork, and chicken. iastatedigitalpress.comnih.goviastate.edu These compounds are generated from the radiolytic cleavage of oleic acid and linoleic acid, respectively. iastatedigitalpress.com A key finding is that these specific this compound isomers are not detected in non-irradiated meat, even after cooking, making them reliable indicators of radiation treatment. iastatedigitalpress.comiastate.edu